

synthesis and properties of triphenylmethanol

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An In-depth Technical Guide to the Synthesis and Properties of Triphenylmethanol

Introduction

Triphenylmethanol, also known as triphenylcarbinol, is a tertiary alcohol with the chemical formula $(C_6H_5)_3COH.[1][2]$ It is a white, crystalline solid organic compound that holds a significant place in synthetic organic chemistry.[3][4] Structurally, it features a central tetrahedral carbon atom bonded to three phenyl rings and a hydroxyl group.[3] This unique arrangement, particularly the steric bulk of the three phenyl groups, confers remarkable stability and distinct chemical properties.[3][5] The compound is notable for its role as a precursor to the stable triphenylmethyl (trityl) carbocation, a key reactive intermediate.[1][3]

This guide provides a comprehensive overview of the synthesis, physical and chemical properties, and key reactions of triphenylmethanol, with a focus on experimental protocols and data relevant to researchers and professionals in drug development and chemical sciences.

Properties of Triphenylmethanol

Triphenylmethanol's physical and chemical characteristics are well-documented. It is insoluble in water and petroleum ether but exhibits good solubility in organic solvents like ethanol, diethyl ether, and benzene.[1][3] A hallmark chemical property is its reaction with strong acids, such as concentrated sulfuric acid, to form a stable trityl carbocation, which produces an intense yellow color.[1][3]

Physical and Chemical Data



The quantitative properties of triphenylmethanol are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C19H16O	[4][5]
Molar Mass	260.33 g/mol	[1][3]
Appearance	White crystalline solid	[3][4]
Melting Point	160-164 °C	[3][5]
Boiling Point	360-380 °C	[3][6]
Density	1.199 g/cm ³	[1][3]
Water Solubility	Insoluble (0.143 g/100 ml at 25 °C)	[1][5]
Solubility	Soluble in ethanol, diethyl ether, benzene, dioxane, chloroform, acetone.	[1][2][3]
рКа	Estimated in the range of 16–	[3]
Crystal Structure	Trigonal, R3 space group	[7][8]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of triphenylmethanol. Key spectral features are outlined below.



Spectroscopy	Feature	Wavenumber/Chem ical Shift	Reference(s)
IR	O-H stretch (broad, indicating hydrogen bonding)	~3200–3600 cm ⁻¹	[9][10]
IR	Aromatic C-H stretch	~3050-3100 cm ⁻¹	[9][10]
IR	Aromatic C=C stretch	~1450–1600 cm ⁻¹	[9]
¹ H NMR	Aromatic protons (phenyl groups)	~7.25 ppm	[11]
¹H NMR	Hydroxyl proton	~6.71 ppm	[11]
¹³ C NMR	Aromatic carbon bonded to the tertiary carbon	~146.8 ppm	[11]
¹³ C NMR	Other aromatic carbons	~128 ppm	[11]
¹³ C NMR	Tertiary carbinol carbon	~82.4 ppm	[11]

Synthesis of Triphenylmethanol

The most common and reliable laboratory synthesis of triphenylmethanol is through the Grignard reaction. An alternative, classic approach is the Friedel-Crafts acylation followed by reduction.

Grignard Reaction

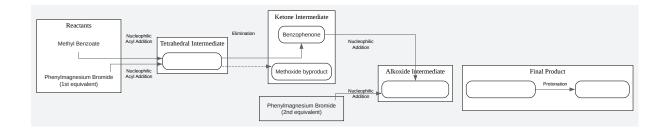
The Grignard synthesis is a powerful carbon-carbon bond-forming reaction.[12] It involves the reaction of an organomagnesium halide (Grignard reagent) with a carbonyl compound.[13] For triphenylmethanol, this can be achieved in two primary ways:

Reaction of phenylmagnesium bromide with benzophenone.[1]



 Reaction of two equivalents of phenylmagnesium bromide with an ester like methyl benzoate or ethyl benzoate.[14][15]

The reaction with an ester proceeds via a two-step mechanism: an initial nucleophilic acyl substitution to form benzophenone as an intermediate, which is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition.[12]



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Grignard reaction mechanism for triphenylmethanol synthesis.

Friedel-Crafts Acylation

An alternative route involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form benzophenone.[16] The resulting benzophenone is then reduced using an agent such as sodium borohydride (NaBH₄) to yield triphenylmethanol.[16]

Experimental Protocols

The following section details the experimental procedure for the synthesis of triphenylmethanol via the Grignard reaction using methyl benzoate.



General Workflow

The overall process involves the preparation of the Grignard reagent, its reaction with the ester, acidic workup to hydrolyze the magnesium salt, separation of the organic product, and purification by recrystallization.

Experimental workflow for triphenylmethanol synthesis.

Detailed Methodology

Caution: This reaction is highly sensitive to moisture. All glassware must be scrupulously dried (e.g., oven-dried) and the reagents must be anhydrous. Diethyl ether is extremely flammable. [13][14]

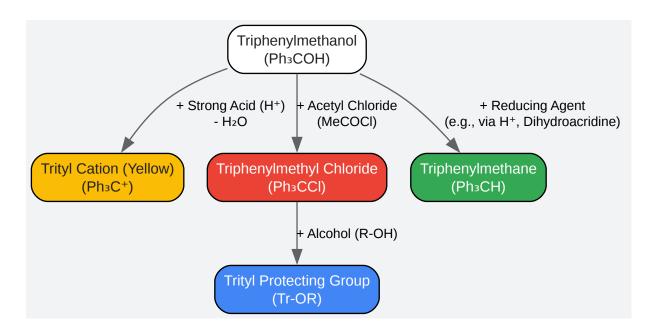
- Apparatus: Assemble a dry three-necked round-bottomed flask equipped with a reflux condenser (topped with a drying tube, e.g., CaCl₂), a dropping funnel, and a magnetic stirrer.
 [12]
- Grignard Reagent Preparation: Place magnesium turnings (2.0 g, 0.082 mol) in the flask.[12] Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium.[14] The reaction initiation is indicated by cloudiness and gentle refluxing of the ether.[13][14] Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.[14]
- Reaction with Ester: After the Grignard reagent has formed, cool the flask in an ice bath.[12]
 Slowly add a solution of methyl benzoate (5.0 g, 0.037 mol) in anhydrous ether from the
 dropping funnel.[12] A white solid, the intermediate magnesium salt, will precipitate.[12] After
 the addition is complete, gently reflux the mixture for 30 minutes to ensure the reaction goes
 to completion.[14]
- Workup and Hydrolysis: Pour the cooled reaction mixture into a flask containing a mixture of crushed ice (~25-50 g) and 10% sulfuric acid (~50 mL).[12][14] This step protonates the alkoxide to form the alcohol and dissolves the basic magnesium salts.[12]
- Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer (top layer)
 from the aqueous layer.[14]



- Washing: Wash the ether layer sequentially with water, 5% sodium bicarbonate or NaOH solution, and finally with a saturated sodium chloride solution (brine).[14]
- Drying: Dry the ether layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.[12][14]
- Purification and Isolation: Filter to remove the drying agent. To induce crystallization, add a less polar solvent like ligroin or petroleum ether.[12][14] Evaporate the more volatile diethyl ether on a steam bath or hot plate in a fume hood until crystals begin to form.[12] Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation. [12] Collect the solid product by vacuum filtration, rinsing the crystals with a small amount of cold solvent.[14] The purified product should be colorless crystals with a melting point near 160-164 °C.[5][12]

Key Reactions and Applications

Triphenylmethanol serves as a valuable intermediate in various chemical transformations. Its reactivity is dominated by the stability of the corresponding trityl carbocation.



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Key reactions involving triphenylmethanol.



- Formation of Trityl Cation: In strongly acidic solutions, triphenylmethanol loses a molecule of water to form the resonance-stabilized triphenylmethyl (trityl) cation.[3] This cation is a key intermediate in many reactions.
- Formation of Trityl Chloride: Reaction with acetyl chloride does not yield the expected ester due to steric hindrance and the stability of the trityl cation. Instead, it forms triphenylmethyl chloride (trityl chloride).[1][3] Ph₃COH + MeCOCI → Ph₃CCI + MeCO₂H.[3]
- Use in Protecting Groups: Trityl chloride, derived from triphenylmethanol, is widely used to introduce the trityl protecting group for alcohols, particularly primary alcohols in carbohydrate and nucleoside chemistry, due to its steric bulk.
- Precursor to Dyes: Many derivatives of triphenylmethanol are important triphenylmethane dyes.[3]
- Antiproliferative Agent: It has been investigated for use as an antiproliferative agent.

Conclusion

Triphenylmethanol is a foundational compound in organic chemistry with well-defined properties and synthetic routes. The Grignard reaction provides an accessible and efficient method for its synthesis, illustrating fundamental principles of nucleophilic addition and substitution. Its unique stability and the reactivity of its corresponding carbocation make it a versatile starting material and intermediate for a wide range of applications, from the synthesis of protective groups in drug development to the creation of industrial dyes. A thorough understanding of its synthesis and chemical behavior is essential for researchers in the chemical and pharmaceutical sciences.

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